4-Nitrophenyl pentadecanoate
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Overview
Description
4-Nitrophenyl pentadecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-nitrophenol with pentadecanoic acid. This compound is often used in biochemical assays and research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl pentadecanoate typically involves the esterification of 4-nitrophenol with pentadecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl pentadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-nitrophenol and pentadecanoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Nitrophenol and pentadecanoic acid.
Reduction: 4-Aminophenyl pentadecanoate.
Substitution: Various substituted phenyl pentadecanoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl pentadecanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a model substrate in studies of ester hydrolysis and enzymatic activity.
Biology: It is used in assays to measure the activity of lipases and esterases.
Medicine: Research involving drug delivery systems and the development of enzyme inhibitors often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-nitrophenyl pentadecanoate primarily involves its interaction with enzymes such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and pentadecanoic acid. The nitro group can also undergo reduction or substitution reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, but with acetic acid instead of pentadecanoic acid.
4-Nitrophenyl palmitate: Similar to 4-nitrophenyl pentadecanoate but with palmitic acid.
4-Nitrophenyl butyrate: An ester of 4-nitrophenol with butyric acid.
Uniqueness
This compound is unique due to its longer carbon chain (15 carbons) compared to other similar esters. This longer chain can influence its solubility, reactivity, and interaction with enzymes, making it particularly useful in studies involving long-chain fatty acid metabolism and enzymatic activity.
Properties
CAS No. |
100825-43-2 |
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Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(4-nitrophenyl) pentadecanoate |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(23)26-20-17-15-19(16-18-20)22(24)25/h15-18H,2-14H2,1H3 |
InChI Key |
HZEBRHPDHWBCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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